N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide is a useful research compound. Its molecular formula is C23H22FN7O3S and its molecular weight is 495.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anti-Cancer Activity
Compounds featuring fluoro substituents and pyrazolo[3,4-d]pyrimidin structures have demonstrated significant anti-cancer activities against various cancer cell lines. For instance, a study on novel fluoro-substituted compounds revealed their potential in treating lung cancer through their anticancer activity at low concentrations (Hammam, El-Salam, Mohamed, & Hafez, 2005). Another research found that pyrazolo[1,5-a]pyrimidines, related to the compound of interest, exhibited promising in vitro binding potential to the translocator protein 18 kDa (TSPO), an early biomarker of neuroinflammatory processes, suggesting their utility in neuroinflammation PET imaging (Damont et al., 2015).
Anti-Inflammatory and Analgesic Activities
Thiazolo[3,2-a]pyrimidine derivatives have been designed and synthesized, showing significant anti-inflammatory and antinociceptive activities, indicating their potential for developing new therapeutic agents for inflammation and pain (Alam, Khan, Siddiqui, & Ahsan, 2010).
Imaging and Diagnostic Applications
Pyrazolo[1,5-a]pyrimidines have been explored for their utility as ligands for TSPO, facilitating the development of PET radiotracers for imaging neuroinflammation and potentially cancer (Damont et al., 2015). This highlights the compound's relevance in diagnostic imaging and the investigation of diseases associated with TSPO expression.
Antimicrobial Activity
Research on derivatives incorporating pyrazolo[3,4-d]pyrimidine and thiazolo[3,2-a]pyrimidine scaffolds has demonstrated antimicrobial activity, suggesting potential applications in combating bacterial and fungal infections (Khobragade et al., 2010).
Properties
IUPAC Name |
N-[2-[5-[(2-fluorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-2-(7-methyl-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN7O3S/c1-14-8-20(33)31-16(12-35-23(31)28-14)9-19(32)25-6-7-30-21-17(10-27-30)22(34)29(13-26-21)11-15-4-2-3-5-18(15)24/h2-5,8,10,13,16H,6-7,9,11-12H2,1H3,(H,25,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZHSGQZTLNSYTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C(CSC2=N1)CC(=O)NCCN3C4=C(C=N3)C(=O)N(C=N4)CC5=CC=CC=C5F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN7O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.